molecular formula C9H12N2O4 B6289256 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester CAS No. 262353-17-3

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Cat. No. B6289256
CAS RN: 262353-17-3
M. Wt: 212.20 g/mol
InChI Key: IEGQHAAUDQMBQR-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, also known as 3,6-DMPAE, is an organic compound that has been studied extensively in recent years due to its potential applications in the synthesis of drugs. It is a derivative of pyridazine, which is a heterocyclic aromatic compound that has a six-membered ring structure with two nitrogen atoms. 3,6-DMPAE has been found to have numerous properties and applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

Antioxidant Activity

Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound related to the chemical structure of interest, was synthesized and studied for its antioxidant activity. The compound and its derivatives showed significant antioxidant properties when compared to ascorbic acid. These compounds can be a starting point for the synthesis of other pyridoselenolo-pyrrolopyrazine compounds, expanding the scope of research in the field of antioxidants (Zaki et al., 2017).

Synthesis of Building Blocks

The compound serves as a versatile precursor for the synthesis of trifunctional pyridazine building blocks. These building blocks are crucial for creating more complex molecular structures used in various chemical reactions and potential drug designs. The method described showcases the compound's utility in the efficient introduction of ester groups into the pyridazine molecule, which is essential for synthesizing polyfunctional 1,2-diazines (Haider & Kaeferboeck, 2000).

Versatility in Chemical Reactions

The compound demonstrates versatility in chemical reactions with enamines, allowing for the divergent synthesis of various compounds. This versatility is essential in the synthesis of complex molecules, potentially expanding the applications in medicinal chemistry and drug design (Rossi et al., 2007).

Enabling Synthesis of Complex Compounds

Compounds similar to 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester are used in the synthesis of complex molecules like 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles. These compounds hold potential in various chemical industries and pharmaceutical research (Rodinovskaya et al., 2003).

properties

IUPAC Name

ethyl 3,6-dimethoxypyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)6-5-7(13-2)10-11-8(6)14-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGQHAAUDQMBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

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